molecular formula C10H12N2O B13177192 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde

Cat. No.: B13177192
M. Wt: 176.21 g/mol
InChI Key: RNXPDMORZXNXRN-UHFFFAOYSA-N
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Description

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde is a heterocyclic compound that features both azetidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde typically involves the formation of the azetidine ring followed by its incorporation into the pyridine structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 6-(Azetidin-1-yl)-5-methylpyridine-3-carboxylic acid.

    Reduction: 6-(Azetidin-1-yl)-5-methylpyridine-3-methanol.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azetidin-1-yl)-5-methylpyridine-3-carbaldehyde is unique due to its dual ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-(azetidin-1-yl)-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O/c1-8-5-9(7-13)6-11-10(8)12-3-2-4-12/h5-7H,2-4H2,1H3

InChI Key

RNXPDMORZXNXRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC2)C=O

Origin of Product

United States

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